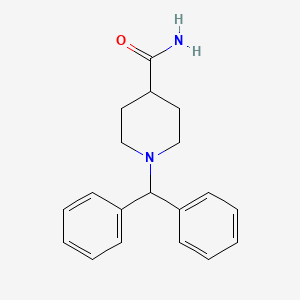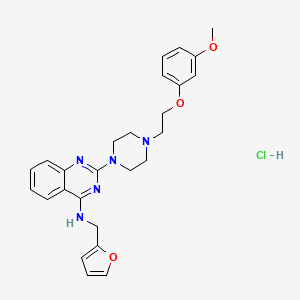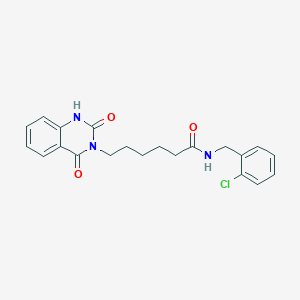
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide, also known as CDX-085, is a novel small molecule compound that has been recently developed for scientific research purposes. It is a potent inhibitor of a specific kinase enzyme that is involved in various physiological and pathological processes.
科学的研究の応用
Medicinal Chemistry Applications
This compound and its derivatives have been explored for their potential in treating various diseases due to their pharmacological properties. For instance, quinazoline derivatives have shown promise in anticonvulsant activity studies, with specific compounds improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism involving carbonic anhydrase II inhibition (Wassim El Kayal et al., 2019). Moreover, novel quinazolinediones have been synthesized and evaluated for their antitumor properties against human cancer cell lines, with some compounds showing significant potency, indicating their potential as antitumor agents (Abeer N. Al-Romaizan et al., 2019).
Synthesis and Structural Analysis
Research in this area focuses on the synthesis of novel compounds containing the quinazoline moiety and their structural analysis. For example, the domino synthesis of quinazolin-3(2H)-yl)-N-aryl/alkyl benzamides has been described, highlighting the first application of certain substrates in oxidative rearrangement for synthesizing desired products. These compounds have been evaluated for their anticancer activities, with molecular docking studies supporting their potential as DNA intercalators (Anil Kumar Soda et al., 2022).
Molecular Docking and In Silico Studies
Computational studies play a crucial role in understanding the interaction between these compounds and biological targets. Docking studies using SCIGRESS software have identified compounds with high affinity for anticonvulsant protein targets, suggesting a positive correlation between scoring protein inhibition and experimental data (Wassim El Kayal et al., 2019). Such in silico assessments are critical for predicting the efficacy of these compounds before in vivo experiments.
Enzyme Inhibition and Antifungal Activities
Quinazoline derivatives have been investigated for their ability to inhibit enzymes such as chitin synthase, which is crucial for fungal cell wall synthesis. This has implications for developing new antifungal agents. Although some synthesized compounds showed lower in vitro activity compared to active controls, their potential synergistic effects with established antifungals indicate a promising area for further research (Nada A Noureldin et al., 2018).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOJFMOMWESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)
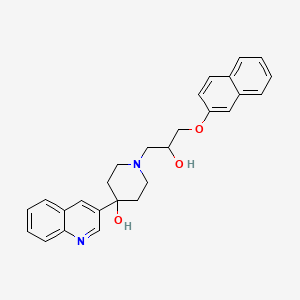
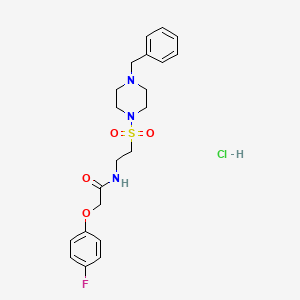
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

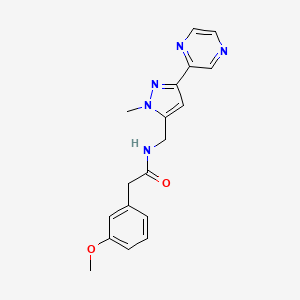
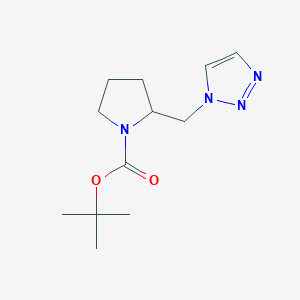
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
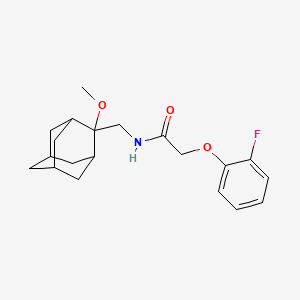
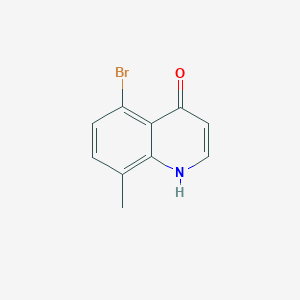
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
